2-Methoxy-1,8-naphthyridin-3-amine
Description
Overview of 1,8-Naphthyridine (B1210474) Scaffold and its Research Prominence
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic compound that has garnered significant interest from researchers in medicinal chemistry and drug discovery. nih.govnih.gov This bicyclic system, composed of two fused pyridine (B92270) rings, is considered a "privileged scaffold" due to its ability to form the basis for a wide array of biologically active molecules. researchgate.netresearchgate.net The versatility in its synthesis and its inherent reactivity have established it as a potent framework for therapeutic and medicinal research. nih.govresearchgate.net
The research prominence of the 1,8-naphthyridine scaffold stems from the diverse pharmacological activities exhibited by its derivatives. researchgate.netnih.gov These activities span a broad spectrum, including well-established antimicrobial, anticancer, and antiviral properties. nih.govtandfonline.com Beyond these, research has demonstrated the potential of 1,8-naphthyridine derivatives in treating neurological disorders, inflammation, and pain. researchgate.netnih.gov The first clinically used derivative, Nalidixic acid, was introduced in 1962 as an antibacterial agent for urinary tract infections. ekb.egnih.gov Since then, numerous other derivatives like Enoxacin, Gemifloxacin, and the anticancer agent Vosaroxin have been developed, cementing the scaffold's importance in pharmaceutical science. nih.govekb.egtandfonline.com
The wide range of biological targets for these compounds has driven continuous exploration, with scientists investigating applications as anti-hypertensive, anti-malarial, anti-platelet, and even pesticide agents. nih.govnih.gov This extensive utility ensures that the 1,8-naphthyridine system remains a subject of intense scientific study, with ongoing efforts to synthesize new derivatives and uncover novel pharmacological applications. nih.govtandfonline.com
Table 1: Documented Biological Activities of the 1,8-Naphthyridine Scaffold
| Category | Specific Activities |
|---|---|
| Anti-Infective | Antibacterial, Antiviral, Antimalarial, Antitubercular, Anthelmintic |
| Antineoplastic | Anticancer, Antitumor, EGFR Inhibition, Protein Kinase Inhibition |
| Neurological | Central Nervous System Agents, Antidepressant, Anticonvulsant, Anti-Alzheimer's |
| Anti-inflammatory | Anti-inflammatory, Analgesic |
| Cardiovascular | Anti-hypertensive, Platelet Aggregation Inhibition |
| Other | Antioxidant, Immunomodulatory, Gastric Antisecretory, Pesticide |
This table is generated based on data from multiple sources. nih.govnih.govnih.govtandfonline.com
Academic Relevance of Functionalized Naphthyridine Systems
The academic and industrial relevance of the 1,8-naphthyridine scaffold is magnified by the practice of functionalization—the chemical modification of the core structure. acs.org The versatility of the naphthyridine ring system allows for the introduction of various substituents at different positions, which can profoundly influence the molecule's biological and physicochemical properties. researchgate.netnih.gov This ability to create a library of diverse derivatives from a single core structure is a cornerstone of modern drug discovery. nih.gov
Structure-activity relationship (SAR) studies have shown that modifications at specific positions of the 1,8-naphthyridine nucleus are critical for tuning the potency and selectivity of the compounds. nih.gov For instance, chemical alterations at the C3 and C7 positions have been shown to be particularly important for transforming antibacterial agents into potent anticancer analogs. researchgate.net Similarly, the introduction of different secondary amines at the 3rd position has been explored to enhance binding efficiency towards specific biological targets like the Adenosine A2A receptor. nih.gov
The synthesis of these functionalized systems often involves multi-step processes starting from simpler precursors like 2-aminonicotinaldehyde or through methods like the Friedländer synthesis. researchgate.netkthmcollege.ac.inorganic-chemistry.org The development of efficient synthetic routes to access novel functionalized 1,8-naphthyridines is a significant area of chemical research, aiming for more eco-friendly and atom-economical approaches. kthmcollege.ac.in This focus on synthesis enables the creation of new chemical entities that can be screened for a wide range of biological activities, driving further research and potential therapeutic applications. acs.orgnih.gov
Position of 2-Methoxy-1,8-naphthyridin-3-amine as a Key Building Block and Research Target
Within the vast family of functionalized naphthyridines, This compound emerges as a key chemical intermediate and building block for the synthesis of more complex molecules. Its structure is characterized by two specific functional groups attached to the 1,8-naphthyridine core: a methoxy (B1213986) group (-OCH₃) at position 2 and an amine group (-NH₂) at position 3.
This particular arrangement of functional groups makes it a valuable precursor in synthetic chemistry. The amine group at the C3 position is a common site for further chemical reactions, such as the formation of amides. For example, research has been conducted on the synthesis of novel 2-methoxy-1,8-naphthyridine-3-carboxamides as potential 5-HT3 receptor antagonists. nih.gov In such a synthesis, a compound like this compound would be a logical starting point or a closely related intermediate for creating the carboxamide linkage.
The methoxy group at the C2 position also plays a crucial role. It can be introduced by reacting a precursor like a 2-chloro-1,8-naphthyridine (B101967) derivative with sodium methoxide (B1231860). researchgate.net This methoxy group modifies the electronic properties of the naphthyridine ring and can be a key feature for biological activity or a handle for further chemical transformations.
The compound serves as a pre-functionalized scaffold, offering synthetic chemists a convenient starting point that already incorporates desired features. Rather than building the functionalized naphthyridine from scratch, researchers can use this compound to more efficiently generate a library of derivatives by modifying the amine group. This strategic positioning as a readily available and reactive intermediate makes it a significant target for both academic research and commercial synthesis of chemical building blocks for drug discovery. enamine.net
Table 2: Profile of the Featured Chemical Compound
| Attribute | Detail |
|---|---|
| Compound Name | This compound |
| Core Scaffold | 1,8-Naphthyridine |
| Functional Group 1 | Methoxy (-OCH₃) at C2 position |
| Functional Group 2 | Amine (-NH₂) at C3 position |
| Role in Research | Synthetic Building Block, Chemical Intermediate |
| Potential Reactions | Acylation, Alkylation, Amide bond formation (at the amine group) |
This table describes the attributes and role of the title compound based on its chemical structure and related synthetic literature. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1,8-naphthyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-7(10)5-6-3-2-4-11-8(6)12-9/h2-5H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGPRDMYKNCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparations
Strategies for the Construction of the 1,8-Naphthyridine (B1210474) Core
The 1,8-naphthyridine skeleton is a key structural motif present in numerous biologically active compounds. nih.gov Its synthesis has been approached through several classical and modern organic reactions.
The Friedländer condensation is a widely utilized and straightforward method for synthesizing 1,8-naphthyridines. nih.gov This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative, specifically 2-aminonicotinaldehyde, with a compound containing an α-methylene group adjacent to a carbonyl functionality. organic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com
The mechanism proceeds through an initial aldol (B89426) addition, followed by cyclization and subsequent dehydration to form the new pyridine (B92270) ring fused to the original pyridine moiety. wikipedia.orgresearchgate.net Various catalytic systems have been developed to improve the efficiency and environmental footprint of this reaction. For instance, the use of basic ionic liquids has been shown to effectively catalyze the synthesis of 1,8-naphthyridine derivatives under solvent-free conditions. nih.gov Greener approaches using water as a solvent, sometimes with a biocompatible ionic liquid catalyst like choline (B1196258) hydroxide (B78521), have also been successfully implemented. kthmcollege.ac.in
The Doebner reaction, a variation of the Doebner-von Miller reaction, has been adapted for the synthesis of substituted 1,8-naphthyridines. This approach involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound, which is often formed in situ from an aldehyde and pyruvic acid. For the synthesis of 1,8-naphthyridines, the starting material is a substituted 2-aminopyridine.
A critical factor in directing the cyclization to form the 1,8-naphthyridine ring, rather than a pyrimidine (B1678525) derivative, is the presence of a strong electron-releasing group at the 6-position of the 2-aminopyridine ring. Groups such as an amino (-NH2) or hydroxyl (-OH) group activate the C-3 position of the pyridine ring, making it sufficiently nucleophilic to attack the carbonyl carbon and facilitate the desired ring closure. The use of 2,6-diaminopyridine (B39239) has proven effective in producing 1,8-naphthyridine structures through this methodology.
The use of 2,6-diaminopyridine as a starting material provides a direct route to the 1,8-naphthyridine core. rsc.org This precursor can undergo condensation with various dicarbonyl compounds or their synthetic equivalents. For example, the reaction of 2,6-diaminopyridine with 3-ketobutanal dimethyl acetal (B89532) in the presence of an acid like polyphosphoric acid leads to the formation of 2-amino-7-methyl-1,8-naphthyridine. tandfonline.com
Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to highly substituted 1,8-naphthyridines. A three-component condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or a cyanoacetate (B8463686) ester can yield trisubstituted 2-amino-1,8-naphthyridines in a single step under mild conditions. kthmcollege.ac.inorganic-chemistry.org
Targeted Synthesis of 2-Methoxy-1,8-naphthyridin-3-amine
The synthesis of the title compound requires specific functionalization of the pre-formed 1,8-naphthyridine ring. A plausible and efficient strategy involves the use of a 2-chloro-1,8-naphthyridine (B101967) intermediate, which allows for the sequential introduction of the methoxy (B1213986) and amino groups.
A common and effective route to introduce a methoxy group at the C-2 position of the 1,8-naphthyridine ring is through the nucleophilic aromatic substitution (SNA) of a 2-chloro derivative. The aromatic ring in this system is electron-deficient, which facilitates attack by nucleophiles. masterorganicchemistry.com
The synthesis often begins with a 2-hydroxy-1,8-naphthyridine, which can be prepared via a Friedländer condensation of 2-aminonicotinaldehyde with an appropriate arylacetonitrile. The resulting 2-hydroxy-1,8-naphthyridine is then converted to the more reactive 2-chloro-3-aryl-1,8-naphthyridine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net
With the 2-chloro intermediate in hand, the methoxy group can be introduced by reaction with sodium methoxide (B1231860). This reaction can be carried out under conventional heating or more rapidly using microwave irradiation, often providing the desired 2-methoxy-1,8-naphthyridine (B92352) derivatives in good yields. researchgate.net While the direct synthesis of this compound is not explicitly detailed in the provided context, a logical approach would involve starting with a 2-chloro-3-nitro-1,8-naphthyridine. The methoxylation would proceed as described, yielding a 2-methoxy-3-nitro-1,8-naphthyridine, which can then be converted to the target compound.
The final step in the proposed synthesis of this compound is the conversion of a nitro group at the 3-position into a primary amine. This transformation is a standard reduction reaction in organic synthesis. orientjchem.org
The reduction of an aromatic nitro group to an amine can be achieved using various reagents. commonorganicchemistry.com The choice of reducing agent is crucial to ensure that other functional groups on the 1,8-naphthyridine ring, such as the methoxy group, remain unaffected. Common methods include the use of metals in acidic media, such as iron or tin(II) chloride with hydrochloric acid, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comtandfonline.com For substrates where catalytic hydrogenation might be too harsh or lead to side reactions, reagents like sodium sulfide (B99878) can be a milder alternative. commonorganicchemistry.com The successful reduction of the nitro group on the 2-methoxy-3-nitro-1,8-naphthyridine intermediate would yield the final product, this compound.
Methoxylation Strategies
A key step in the synthesis of the target compound is the introduction of a methoxy group at the C2 position of the 1,8-naphthyridine ring. A common and effective strategy involves the nucleophilic substitution of a chloro group.
The synthesis typically begins with the preparation of a 2-chloro-1,8-naphthyridine precursor. One established method to achieve this is through the Vilsmeier-Haack cyclization of an appropriate N-(pyridin-2-yl)acetamide, which yields a 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) researchgate.netekb.egresearchgate.net. This carbaldehyde can then be oxidized to the corresponding carboxylic acid.
The subsequent methoxylation is achieved by treating the 2-chloro-1,8-naphthyridine intermediate with sodium methoxide. This reaction is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride ion at the electron-deficient C2 position of the naphthyridine ring. The reaction is typically carried out in a polar solvent like methanol (B129727) or dimethylformamide (DMF) nih.gov. The efficiency of this substitution is often high, driven by the formation of a stable product.
Table 1: Methoxylation of Chloro-1,5-naphthyridines (Analogous System)
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-dibromo-1,5-naphthyridine | Vanillin | Picolinic acid, Copper(I) iodide | DMSO | 80 | 86 | nih.gov |
Note: This data is for a related 1,5-naphthyridine (B1222797) system and is presented to illustrate the general conditions for methoxylation reactions on naphthyridine cores.
Advanced Synthetic Techniques
Modern synthetic chemistry offers several advanced techniques to improve reaction efficiency, reduce reaction times, and promote environmentally friendly processes.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and cleaner reactions. In the context of 1,8-naphthyridine synthesis, microwave assistance can be applied to various steps, including the initial ring formation and subsequent functionalizations nih.govrsc.orgresearchgate.netajrconline.orgthieme-connect.de.
For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be significantly accelerated using microwave heating. This method could be a potential alternative for introducing the amino group at the C3 position, although direct application on a 2-methoxy-1,8-naphthyridine system would require specific optimization nih.gov. A study on a microwave-assisted Buchwald-Hartwig double amination demonstrated a reduction in reaction times from 24 hours to as little as 10-30 minutes, with moderate to excellent yields nih.gov.
Microwave-assisted synthesis of various heterocyclic systems, including those containing the 1,8-naphthyridine core, has been shown to be effective for reactions such as imine formation and cycloadditions rsc.org.
Table 2: Microwave-Assisted Buchwald-Hartwig Double Amination (General Example)
| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1,4-dibromobenzene | Phenoxazine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 150 | 10 | 92 | nih.gov |
Note: This table illustrates the general conditions and efficiency of microwave-assisted Buchwald-Hartwig amination, a potential method for C-N bond formation.
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,8-naphthyridines, several green approaches have been explored.
One notable example is the use of water as a solvent for the Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines. A study demonstrated the gram-scale synthesis of various 1,8-naphthyridine derivatives in water using the biocompatible and inexpensive ionic liquid, choline hydroxide, as a catalyst nih.govnih.govacs.orgresearchgate.netdoaj.org. This method avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts, making it an environmentally benign alternative nih.govnih.govacs.orgresearchgate.netdoaj.org.
Another green approach involves performing reactions under solvent-free conditions or using catalysis to improve atom economy. For instance, a greener method for the synthesis of substituted 1,8-naphthyridines has been developed using water as the solvent and a catalytic amount of lithium hydroxide rsc.org.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of substituted 1,8-naphthyridines, various parameters can be fine-tuned, including the choice of catalyst, ligand, base, solvent, and temperature.
In the context of the Buchwald-Hartwig amination, high-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide range of conditions nih.gov. The use of automated synthesis platforms allows for the systematic variation of multiple parameters, leading to the identification of the optimal reaction conditions in a shorter timeframe bristol.ac.uk. For example, the optimization of a Buchwald-Hartwig amination using a ChemSpeed automated synthesis platform led to a significant increase in reaction yield bristol.ac.uk.
The choice of ligand in palladium-catalyzed cross-coupling reactions is particularly critical. Different phosphine-based ligands, such as XPhos and RuPhos, can have a profound impact on the reaction outcome, and their selection should be carefully considered based on the specific substrates researchgate.netnih.govresearchgate.net.
Gram-Scale Synthesis Considerations
The ability to scale up a synthetic route from milligram to gram or even kilogram quantities is a critical aspect of chemical development. For 1,8-naphthyridine derivatives, which have shown promise as pharmaceutical agents, developing scalable synthetic methods is of high importance nih.gov.
A reported gram-scale synthesis of 1,8-naphthyridines utilized a water-based Friedländer reaction catalyzed by choline hydroxide nih.govnih.govacs.orgresearchgate.netdoaj.org. This one-step reaction with easy product separation is advantageous for large-scale production. In one example, the reaction of 2-aminonicotinaldehyde with acetone (B3395972) in water with 1 mol% of choline hydroxide at 50°C for 6 hours resulted in a 99% yield of 2-methyl-1,8-naphthyridine on a 0.5 mmol scale, with the potential for further scale-up acs.org.
Chemical Transformations and Reactivity Studies
Functional Group Interconversions at the Amine Moiety
The primary amine at the C3 position is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and cyclization reactions to build more complex heterocyclic systems.
The nucleophilic nature of the 3-amino group readily allows for acylation and alkylation reactions. While specific literature on the acylation of 2-methoxy-1,8-naphthyridin-3-amine is not extensively detailed, the reactivity is analogous to other 2-aminopyridine (B139424) systems. Acylation, typically with acyl chlorides or anhydrides in the presence of a base, would yield the corresponding N-(2-methoxy-1,8-naphthyridin-3-yl)amides. These amide derivatives are important for modulating the electronic properties of the molecule and can serve as precursors for further transformations.
Alkylation of the amine presents a more complex scenario. Direct N-alkylation of primary amines with alkyl halides often leads to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. Therefore, selective mono-alkylation can be challenging. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction, offers a more controlled method for synthesizing secondary and tertiary amine derivatives.
Table 1: Plausible Acylation and Alkylation Reactions
| Reaction Type | Reagents | Expected Product | Notes |
|---|---|---|---|
| Acylation | Acetyl chloride, Pyridine (B92270) | N-(2-methoxy-1,8-naphthyridin-3-yl)acetamide | Standard acylation conditions. |
| Alkylation | Methyl iodide, K2CO3 | Mixture of mono-, di-, and tri-methylated amines | Prone to over-alkylation. |
The 3-amino group, in conjunction with the adjacent naphthyridine nitrogen and the C4 position, provides a platform for constructing fused heterocyclic systems. These reactions are pivotal in the synthesis of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.
One potential pathway involves the reaction of this compound with β-dicarbonyl compounds or their equivalents. For instance, condensation with a β-ketoester could lead to the formation of a pyrimido[4,5-b] chem-station.comyoutube.comnaphthyridine ring system after initial imine formation followed by intramolecular cyclization and dehydration.
Another approach involves the protection of the N-hydroxy group by methylation of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide to N-methoxy-2-phenylacetamide, which upon further reaction can lead to cyclized products like 1-methoxy-1,5-dihydro-2H-pyrrol-2-one. chemicalpapers.com While not directly demonstrated on the this compound scaffold, this highlights the potential for the methoxy-amine functionality to participate in cyclization reactions. chemicalpapers.com
The primary aromatic amine at the C3 position can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. The diazotization of heteroaromatic amines, such as those on the 1,8-naphthyridine (B1210474) scaffold, is a well-established transformation.
A facile and suitable method for the synthesis of various 1,8-naphthyridine derivatives has been demonstrated, starting from commercially available 1,8-naphthyridine-2-amines. researchgate.net This procedure involves diazotization followed by triflation and subsequent Suzuki cross-coupling reactions with aromatic and heteroaromatic boronic acids, achieving high yields. researchgate.net This protocol can be adapted for this compound.
The general procedure involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic medium) at low temperatures to generate the diazonium salt. researchgate.netnih.gov This intermediate can then be subjected to various transformations:
Sandmeyer Reaction: Displacement of the diazonium group with cuprous halides (CuCl, CuBr) or cyanide (CuCN) to introduce chloro, bromo, or cyano functionalities, respectively.
Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt to install a fluorine atom.
Hydrolysis: Reaction with water to yield the corresponding 3-hydroxy-2-methoxy-1,8-naphthyridine.
Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes, which are compounds characterized by the -N=N- linkage.
Table 2: Representative Diazotization-Based Transformations
| Reaction | Reagents | Product Functional Group at C3 |
|---|---|---|
| Diazotization | NaNO2, H2SO4, 0°C | -N2+ |
| Sandmeyer | CuBr | -Br |
| Schiemann | HBF4, then heat | -F |
| Hydrolysis | H2O, heat | -OH |
Reactivity at the Methoxy (B1213986) Group
The methoxy group at the C2 position is another key site for chemical modification, primarily through demethylation or nucleophilic substitution.
The conversion of the 2-methoxy group to a 2-hydroxy group (a 2-naphthyridone) is a significant transformation, as the hydroxy derivative often exhibits different biological properties and can serve as a handle for further functionalization. This O-demethylation can be achieved under various conditions, though it often requires harsh reagents due to the stability of the aryl methyl ether linkage. chem-station.com
Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr3) and aluminum chloride (AlCl3), or strong protic acids like hydrobromic acid (HBr). chem-station.com
Boron tribromide (BBr3): This is a highly effective but aggressive reagent that readily cleaves aryl methyl ethers, even at low temperatures. chem-station.com
Aluminum chloride (AlCl3): A less reactive Lewis acid than BBr3, often requiring heating to effect demethylation. chem-station.com
Hydrobromic acid (HBr): Typically used as a 47% aqueous solution at elevated temperatures. chem-station.com
In the context of naphthyridines, the deprotection of an 8-methoxy group has been successfully carried out, indicating the feasibility of this transformation on the naphthyridine core. nih.gov Electrochemical methods have also been developed for the demethylation of methoxyphenols, offering a milder alternative to traditional chemical reagents. nih.gov
Alkyl exchange reactions, where the methyl group is replaced by a different alkyl group, are less common but can be envisioned under specific conditions, potentially through initial demethylation followed by O-alkylation of the resulting 2-hydroxynaphthyridine.
Table 3: Common Demethylation Reagents and Conditions
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr3) | Dichloromethane, -78°C to room temp. | Highly efficient, but moisture-sensitive and corrosive. chem-station.com |
| Aluminum Chloride (AlCl3) | Dichloromethane or Acetonitrile, reflux | Milder than BBr3, but still requires heating. chem-station.com |
| 47% Hydrobromic Acid (HBr) | Acetic acid, ~130°C | Strong acid conditions, high temperature required. chem-station.com |
The electronic nature of the 1,8-naphthyridine ring system, being electron-deficient, generally disfavors electrophilic aromatic substitution (EAS). youtube.commasterorganicchemistry.com However, the presence of the electron-donating methoxy and amino groups can activate the ring towards electrophiles to some extent. The directing effects of these groups would likely favor substitution at the C4 position. The methoxy group is ortho, para-directing, and the amino group is also a strong activating ortho, para-director. Their combined influence would strongly activate the C4 position for electrophilic attack. Potential EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, although these would likely require carefully optimized conditions to overcome the inherent electron-deficient nature of the naphthyridine core.
Conversely, the electron-deficient character of the naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at positions activated by electron-withdrawing groups or possessing a good leaving group. masterorganicchemistry.com The 2-methoxy group itself can act as a leaving group in SNA_r reactions, especially when the ring is further activated. The reaction of methoxy pyridines with amines to afford the corresponding amino pyridines demonstrates the viability of the methoxy group as a nucleofuge in heteroaromatic systems. researchgate.net Thus, treatment of this compound with strong nucleophiles could potentially lead to substitution at the C2 position, replacing the methoxy group.
Reactivity of the Naphthyridine Ring System
The 1,8-naphthyridine framework is characterized by two nitrogen atoms, which withdraw electron density from the carbocyclic system, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution. digitallibrary.co.inmdpi.com However, the presence of strong electron-donating substituents, such as the amino group at the C3 position and the methoxy group at the C2 position, significantly modulates this reactivity, activating the ring towards certain transformations.
The 1,8-naphthyridine nucleus is highly electron-deficient, rendering it less reactive towards electrophiles than benzene. Electrophilic substitution reactions typically require harsh conditions and often result in low yields. However, the reactivity is substantially influenced by the substituents present. In "this compound," the C3-amino and C2-methoxy groups are both powerful activating groups.
The amino group is one of the strongest activating groups and directs incoming electrophiles to the ortho and para positions. Similarly, the methoxy group is a strong activator, also directing ortho and para. In this specific molecule:
The position ortho to the amino group (C4) is strongly activated.
The position para to the amino group (C6) is also activated, though this influence must cross the second ring.
The position ortho to the methoxy group is the already substituted C3-amine.
Considering the combined influence, the C4 position is the most likely site for electrophilic attack due to the powerful ortho-directing effect of the C3-amino group.
Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction for electron-poor heterocyclic systems like 1,8-naphthyridine. mdpi.commasterorganicchemistry.com This reactivity is further enhanced by the presence of a good leaving group. The methoxy group at the C2 position can act as a leaving group, particularly when attacked by strong nucleophiles.
Research has demonstrated the viability of SNAr reactions on the 1,8-naphthyridine core. For instance, 2-chloro-3-aryl-1,8-naphthyridines readily react with sodium methoxide (B1231860) to yield the corresponding 2-methoxy-3-aryl-1,8-naphthyridines. researchgate.net This transformation highlights the susceptibility of the C2 position to nucleophilic attack. Conversely, this implies that the methoxy group in "this compound" can be displaced by other nucleophiles. Studies on the amination of methoxypyridines, where a methoxy group is substituted by an amine using reagents like sodium hydride, support the feasibility of such transformations. ntu.edu.sgresearchgate.net The mechanism for these reactions typically proceeds through a two-step addition-elimination pathway involving a stabilized intermediate known as a Meisenheimer complex. researchgate.netnih.gov
| Substrate | Nucleophile | Product | Reaction Type | Reference |
| 2-Chloro-3-aryl-1,8-naphthyridine | Sodium Methoxide | 2-Methoxy-3-aryl-1,8-naphthyridine | SNAr | researchgate.net |
| 3-Methoxypyridine | Piperidine | 3-(Piperidin-1-yl)pyridine | SNAr | ntu.edu.sg |
| 2-Substituted N-methylpyridinium ions | Piperidine | 2-Piperidino-N-methylpyridinium ions | SNAr | nih.gov |
The 1,8-naphthyridine ring system can undergo both oxidation and reduction reactions, although specific studies on "this compound" are not prevalent.
Oxidation: The nitrogen atoms of the naphthyridine ring are susceptible to oxidation, typically forming N-oxides upon treatment with peroxy acids like m-CPBA. The presence of the electron-donating amino and methoxy groups would likely increase the electron density on the ring nitrogens, potentially facilitating N-oxidation at either the N1 or N8 position.
Reduction: The heterocyclic rings of naphthyridines can be reduced via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). Depending on the reaction conditions (pressure, temperature, catalyst), either one or both of the pyridine rings can be saturated to form the corresponding tetrahydro- or decahydronaphthyridine derivatives. The amino and methoxy substituents would generally be stable under these conditions.
Investigations of Reaction Mechanisms
Understanding the precise pathways of reactions involving "this compound" is critical for controlling reaction outcomes and designing synthetic routes. This is achieved through a combination of computational modeling and experimental studies.
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are difficult to probe experimentally. researchgate.net For reactions involving the 1,8-naphthyridine core, computational studies can be used to:
Model Reaction Intermediates: In SNAr reactions, the structure and stability of the key Meisenheimer complex can be calculated.
Determine Transition State Geometries and Energies: By mapping the energy profile of a reaction, the transition states can be located, and activation energy barriers can be calculated. This helps to predict reaction rates and understand the factors controlling selectivity. researchgate.net
Evaluate Leaving Group Ability: DFT calculations can be used to correlate properties like bond dissociation energies or the stability of the departing anion with the observed reactivity of different leaving groups.
For example, computational studies on the SNAr reaction of 2-methoxy-nitrothiophenes with amines have elucidated a stepwise pathway involving the initial addition of the nucleophile followed by a proton transfer-assisted elimination of methanol (B129727). researchgate.net Similar computational approaches could be applied to model the substitution of the methoxy group in "this compound" by various nucleophiles.
Selective derivatization involves modifying one part of a molecule without affecting other functional groups. Mechanistic studies in this area focus on understanding the basis for this selectivity.
A key example is the selective synthesis of 2-methoxy-1,8-naphthyridines from 2-chloro precursors. researchgate.net The mechanism relies on the high susceptibility of the C2 position in the electron-deficient naphthyridine ring to nucleophilic attack and the excellent leaving group ability of the chloride ion.
Another strategy for selective derivatization involves modifying substituents on the ring. For instance, research on related 1,8-naphthyridines has shown the selective conversion of a C3-carboxylic acid group into a variety of amides. nih.gov This reaction proceeds via activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents) followed by nucleophilic attack by an amine. The selectivity arises from the much higher reactivity of the activated carboxylic acid compared to the naphthyridine ring itself towards the amine nucleophile under the reaction conditions. These studies demonstrate how the inherent reactivity of different functional groups can be exploited to achieve selective chemical transformations.
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature
A thorough search of publicly available scientific databases and literature has revealed no specific experimental spectroscopic or structural elucidation data for the chemical compound this compound. Consequently, a detailed article with specific research findings, including data tables for its NMR, IR, Mass Spectrometry, UV-Vis, and elemental analysis, cannot be generated at this time.
The structural characterization of a novel or sparsely studied compound relies on the publication of experimental data by researchers. While general principles of spectroscopy can predict the expected regions for signals corresponding to the functional groups present in this compound—such as a methoxy group (-OCH₃), an amino group (-NH₂), and the aromatic 1,8-naphthyridine core—this remains a theoretical estimation. An authoritative and scientifically accurate article, as requested, would require specific, experimentally determined and published data, which is currently unavailable.
Without access to peer-reviewed studies detailing the synthesis and characterization of this specific molecule, any attempt to provide concrete data would be speculative and would not meet the standards of scientific accuracy.
Should research on this compound be published in the future, a detailed analysis based on that data would become possible.
Spectroscopic and Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination (where available for related derivatives)
A notable example is the single-crystal X-ray diffraction (SCXRD) analysis of a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative, referred to as ANC-5. rsc.org The study of this compound provides a clear illustration of how X-ray crystallography is applied to this class of molecules. The molecular structure of ANC-5 was confirmed, and its arrangement in the crystal was determined. rsc.org
The crystallographic analysis of ANC-5 revealed that the compound crystallizes in the triclinic crystal system. rsc.org The crystal structure was solved and refined to provide detailed atomic coordinates and displacement parameters. The crystallographic data for compound ANC-5 has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2342616, making it accessible for further scientific investigation. rsc.org
The key crystallographic parameters for the derivative ANC-5 are summarized in the interactive table below.
| Parameter | Value |
| Compound | ANC-5 |
| Chemical Formula | C₂₁H₁₉FN₆O |
| Crystal System | Triclinic |
| Temperature (K) | 126 |
| μ (mm⁻¹) | 0.842 |
| F(000) | 408 |
| h, k, lmax | 7, 9, 26 |
| Nref | 3744 |
| Tmin, Tmax | 0.746, 1.000 |
The structural elucidation of derivatives like ANC-5 underscores the utility of X-ray crystallography in the study of 1,8-naphthyridines. The precise structural information obtained from such analyses is crucial for structure-activity relationship (SAR) studies, aiding in the rational design of new derivatives with specific biological or material properties. The packing diagrams derived from the crystallographic data also offer insights into the intermolecular forces, such as hydrogen bonding and π-stacking, that govern the supramolecular assembly of these compounds in the solid state. rsc.org
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the behavior of 2-methoxy-1,8-naphthyridin-3-amine, elucidating its fundamental electronic and structural characteristics.
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in materials science and chemistry for calculating properties like binding energies, molecular geometries, and reaction pathways. researchgate.netarxiv.orgrsc.org For molecules like this compound, DFT calculations can provide a detailed understanding of the distribution of electrons and the energies of different molecular orbitals.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. researchgate.net
Studies on related heterocyclic compounds have demonstrated the utility of DFT in determining optimized geometries and understanding electronic properties. For instance, in the study of other nitrogen-containing heterocyclic compounds, DFT calculations have been used to analyze the molecular geometry, vibrational frequencies, and electronic spectra. These computational results often show good agreement with experimental data, validating the theoretical approach.
The electronic structure of molecules with similar functional groups, such as 3-methoxy-thiophene, has been investigated using DFT to calculate the projected density of states (PDOS). researchgate.net This provides insight into the contribution of different atomic orbitals to the molecular orbitals, further clarifying the electronic makeup of the compound.
Noncovalent Interaction (NCI) Analysis
Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure and function of molecules, including their interactions within biological systems. nih.gov NCI analysis is a computational technique that allows for the visualization and characterization of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within a molecule or between molecules. nih.gov
This analysis is based on the electron density and its derivatives. By plotting the reduced density gradient versus the electron density, regions of noncovalent interactions can be identified. These interactions are then typically visualized as surfaces in real space, colored to distinguish between different types of interactions. For example, strong attractive interactions like hydrogen bonds are often shown in blue, weaker attractive van der Waals interactions in green, and repulsive steric clashes in red.
For this compound, NCI analysis can reveal intramolecular hydrogen bonds, for instance, between the amine group and the methoxy (B1213986) group or the naphthyridine ring nitrogen. It can also elucidate how the molecule might interact with solvent molecules or a biological receptor. Understanding these noncovalent interactions is essential for predicting the compound's conformation and its binding affinity to target proteins. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of a molecule. researchgate.netresearchgate.net It illustrates the charge distribution within a molecule and helps to predict sites for electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and represents the electrostatic potential experienced by a positive point charge at a particular location on the molecular surface.
The MEP map is typically visualized as a color-coded surface. Regions of negative potential, usually colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net Intermediate potentials are often depicted in green.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the naphthyridine ring and the oxygen atom of the methoxy group, highlighting these as potential sites for hydrogen bonding or coordination to metal ions. The amine group could exhibit both positive potential on the hydrogens and negative potential on the nitrogen, indicating its ability to act as both a hydrogen bond donor and acceptor. Studies on similar molecules, like 3-methoxy flavones, have successfully used MEP maps to correlate the electrostatic potential with biological activity. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques that play a pivotal role in drug discovery and design. They allow for the prediction and analysis of how a small molecule, or ligand, might interact with a larger macromolecule, such as a protein receptor.
Prediction of Ligand-Receptor Interactions (General Principles)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The goal of ligand-receptor docking is to predict the binding mode and affinity of a ligand to its target receptor. This process involves two main steps: sampling of the conformational space of the ligand within the receptor's binding site and scoring the generated poses to estimate the strength of the interaction.
The scoring functions used in molecular docking are designed to approximate the free energy of binding. They typically include terms that account for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation effects. By identifying the lowest energy binding pose, researchers can gain insights into the key interactions that stabilize the ligand-receptor complex.
For this compound, molecular docking studies would be instrumental in identifying potential biological targets and understanding its mechanism of action. By docking this compound into the active sites of various enzymes or receptors, it is possible to predict its inhibitory or modulatory activity. The predicted binding mode can reveal specific interactions, such as hydrogen bonds between the amine or methoxy groups and amino acid residues in the receptor's active site, or pi-stacking interactions involving the naphthyridine ring.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. sci-hub.se This is typically done by systematically rotating the rotatable bonds within the molecule and calculating the energy of each resulting conformer.
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the flexibility of the ligand and the receptor, as well as the effects of the surrounding solvent. This allows for a more realistic representation of the binding process and can help to identify important conformational changes that occur upon ligand binding.
For this compound, conformational analysis would be important to understand the relative orientation of the methoxy and amine substituents. MD simulations could then be used to study the stability of the predicted ligand-receptor complexes from docking studies, providing a more accurate assessment of the binding affinity and the specific interactions that contribute to it.
In Silico Prediction of Chemical Behavior and Properties
Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the chemical behavior of molecules. mdpi.comresearchgate.net These methods allow for the detailed examination of electronic properties that govern how a molecule interacts with other chemical entities.
The reactivity of a molecule is not uniform across its structure; certain atoms or regions are more susceptible to chemical attack than others. Computational methods can precisely map these reactive sites.
Molecular Electrostatic Potential (MEP) A key tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Nucleophilic Sites : Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich. In this compound, these are expected to be concentrated around the nitrogen atoms of the naphthyridine core and the oxygen atom of the methoxy group, making them likely sites for electrophilic attack or protonation. The amino group also contributes to the nucleophilic character.
Electrophilic Sites : Regions with a positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. These areas are generally located around the hydrogen atoms, particularly those of the amine group and the aromatic rings. aimspress.com
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic reactions, respectively.
HOMO : For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the methoxy-substituted ring, indicating these are the primary sites for electrophilic attack.
LUMO : The LUMO is likely distributed across the electron-deficient pyrimidine (B1678525) ring of the naphthyridine core, suggesting this area is the most favorable for receiving electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests the molecule is more easily polarizable and thus more reactive. nih.govmdpi.com Computational studies on similar heterocyclic compounds often report energy gaps that correlate with their observed reactivity. ekb.eg
Table 1: Predicted Reactivity Descriptors for this compound (Illustrative)
This table presents illustrative quantum chemical parameters calculated using DFT methods, based on typical values for similar aromatic amines and naphthyridine derivatives. nih.govmdpi.com
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and kinetic stability; a smaller gap means higher reactivity. aimspress.com |
| Electronegativity (χ) | 3.35 eV | A measure of the power of an atom or group to attract electrons towards itself. |
| Chemical Hardness (η) | 2.15 eV | Resistance to change in electron distribution; hard molecules have a large energy gap. nih.gov |
Computational methods can simulate various types of spectra, providing a theoretical baseline that aids in the interpretation of experimental data. These predictions are crucial for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it's possible to estimate the chemical shifts relative to a standard (e.g., TMS). These predicted spectra are invaluable for assigning peaks in experimentally obtained NMR data, especially for complex structures. For instance, DFT calculations can help distinguish between the chemical shifts of the various protons and carbons on the naphthyridine core and its substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
The following table provides hypothetical, yet representative, chemical shift values (δ) in ppm, as would be predicted by computational software based on the electronic environment of each nucleus.
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Aromatic C-H | 7.0 - 8.5 | Protons on the naphthyridine ring system, with variations due to substituent effects. |
| -OCH₃ Protons | 3.9 - 4.1 | Protons of the methoxy group, typically appearing as a sharp singlet. |
| -NH₂ Protons | 4.5 - 5.5 | Amine protons, which can be broad and whose shift is sensitive to solvent and concentration. |
| ¹³C NMR | ||
| Aromatic C (C-H) | 110 - 140 | Carbons in the aromatic rings bonded to hydrogen. |
| Aromatic C (C-N) | 145 - 160 | Carbons adjacent to nitrogen atoms in the heterocyclic rings, typically shifted downfield. |
| Aromatic C (C-O) | 155 - 165 | The carbon atom attached to the methoxy group. |
| Aromatic C (C-NH₂) | 140 - 150 | The carbon atom bearing the amino group. |
| -OCH₃ Carbon | 55 - 60 | The carbon of the methoxy group. |
Infrared (IR) Spectroscopy Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The predicted frequencies and their intensities can be plotted to generate a theoretical IR spectrum. This simulated spectrum is a powerful tool for interpreting experimental FTIR data, allowing for the assignment of specific absorption bands to functional groups within the molecule. univie.ac.atresearchgate.net For this compound, key predicted vibrations would include N-H stretching from the amine, C-H stretching from the aromatic rings and methoxy group, C=N and C=C stretching within the naphthyridine core, and C-O stretching of the methoxy group.
Applications in Advanced Chemical Research Excluding Prohibited Elements
Role in Materials Science and Functional Materials Development
The development of novel functional materials is a cornerstone of modern technology. The inherent properties of the 1,8-naphthyridine (B1210474) scaffold, such as thermal stability, tunable electronic characteristics, and light-interacting capabilities, make its derivatives promising candidates for advanced materials.
Luminescent and Fluorescent Materials
Derivatives of 1,8-naphthyridine are recognized for their excellent optical properties. The introduction of specific functional groups can lead to compounds with significant fluorescence. For instance, studies on 2,7-diamino-substituted nih.govgoogle.com-naphthyridines have shown that these molecules can be highly fluorescent. The fluorescence behavior is often linked to intramolecular charge transfer (ICT) states, which are influenced by the electronic nature of the substituents and the polarity of the surrounding medium.
While direct photophysical data for 2-Methoxy-1,8-naphthyridin-3-amine is not extensively documented, the presence of the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups on the naphthyridine core suggests a strong potential for luminescent properties. In analogous systems like 3-amino-1,8-naphthalimides, the position of the amino group significantly impacts the photophysical properties, often resulting in strong, solvent-dependent fluorescence. nih.govrsc.orgum.edu.mt For example, 3- and 4-substituted amino-1,8-naphthalimides exhibit positive solvatofluorochromism, where the emission color shifts to longer wavelengths (from blue to yellow or orange) as solvent polarity increases. nih.govrsc.org This behavior is attributed to a more polarized excited state compared to the ground state. It is plausible that this compound could exhibit similar interesting solvatochromic and fluorescent behaviors, making it a candidate for use as a fluorescent probe or dye.
Table 1: Photophysical Properties of Related Amino-Substituted Aromatic Compounds
| Compound Family | Key Feature | Observed Fluorescence Properties | Reference |
|---|---|---|---|
| 3-Amino-1,8-naphthalimides | Amino group at C3-position | Strong, solvent-dependent fluorescence (solvatofluorochromism) | nih.govrsc.org |
| 4-Amino-1,8-naphthalimides | Amino group at C4-position | Solvent-dependent fluorescence and large Stokes shifts | nih.govrsc.org |
This table presents data for related compound families to infer the potential properties of this compound.
Potential in Organic Electronics and Optoelectronics
The field of organic electronics relies on molecules with tailored electronic properties for use in devices like Organic Light-Emitting Diodes (OLEDs). The 1,8-naphthyridine skeleton has been successfully incorporated as an acceptor moiety in emitters for OLEDs. nih.gov Specifically, emitters designed with a naphthyridine acceptor and various donor units have demonstrated thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs. nih.gov
A green TADF OLED utilizing a 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine emitter achieved a high external quantum efficiency of 16.4% and a remarkable power efficiency of 57.1 lm/W. nih.gov This performance is attributed to the favorable molecular orientation and efficient TADF properties of the naphthyridine-based material. nih.gov The electron-deficient nature of the 1,8-naphthyridine ring system makes it an effective electron acceptor.
Given this context, this compound possesses the core scaffold necessary for such applications. The presence of both electron-donating amino and methoxy groups could be leveraged to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and recombination within an OLED device, potentially making it a valuable component as a host material, a dopant, or a layer in charge-transporting stacks.
Contributions to Catalysis and Synthetic Methodology
The nitrogen atoms within the 1,8-naphthyridine rings are strategically positioned to act as a bidentate chelating ligand for a wide range of metal ions. This coordination ability is central to its application in catalysis.
Ligand Design for Organometallic Catalysis (e.g., Suzuki Cross-Coupling, Olefination)
1,8-Naphthyridine derivatives have proven to be versatile ligands in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.net The two nitrogen atoms can coordinate to a metal center, forming a stable complex that can then facilitate catalytic cycles. For example, palladium complexes bearing N-heterocyclic carbene (NHC) ligands functionalized with a 1,8-naphthyridine scaffold have been synthesized and examined in Suzuki-Miyaura coupling reactions. researchgate.net
Furthermore, iridium(III) complexes containing a 2-amino-7-(2-pyridinyl)-1,8-naphthyridine derivative have been shown to catalyze the C-alkylation of ketones with alcohols. researchgate.net The structure of this compound, featuring the bidentate N,N-chelation site of the naphthyridine core and an additional potential coordination site at the 3-amino group, suggests it could act as a tridentate ligand. This multidentate character could form highly stable and reactive organometallic complexes, potentially enhancing catalytic activity and selectivity in reactions like Suzuki or Heck cross-couplings. The electronic modulation provided by the methoxy group could further influence the catalytic performance.
Organocatalytic Applications
Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of asymmetric synthesis. Chiral primary amines are a well-established class of organocatalysts that typically operate via enamine or iminium ion intermediates. mdpi.com Given that this compound possesses a primary amino group, it has the potential to function as an organocatalyst.
The fundamental mechanism would involve the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine can then react with an electrophile. If a chiral version of the aminonaphthyridine were used, this could open the door to asymmetric catalysis. While specific studies employing this compound in this capacity are not yet prevalent, its structural features align with those of known primary amine organocatalysts. The rigid naphthyridine backbone could provide a defined steric environment around the catalytic site, potentially influencing the stereochemical outcome of a reaction.
Development as Corrosion Inhibitors
The protection of metals from corrosion is a significant industrial challenge. Organic molecules containing heteroatoms (like nitrogen, oxygen, and sulfur) and π-systems are often effective corrosion inhibitors, as they can adsorb onto the metal surface and form a protective barrier. nih.govacs.org
1,8-Naphthyridine derivatives fit this profile perfectly. Studies have demonstrated their efficacy in protecting steel in acidic environments. nih.govacs.org For example, an ionic liquid based on 2,3-diphenyl-1,8-naphthyridine showed a high inhibition efficiency of 96.95% for Q235 steel in 1 M HCl. nih.govacs.org The inhibition mechanism involves the adsorption of the inhibitor molecules on the steel surface, which blocks the active sites for corrosion. Electrochemical studies confirm that these molecules can act as mixed-type inhibitors, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govacs.org
This compound is an excellent candidate for a corrosion inhibitor. It contains the electron-rich 1,8-naphthyridine ring system with its π-electrons and two nitrogen heteroatoms. Additionally, it possesses an amino group and a methoxy group, both containing lone pairs of electrons on nitrogen and oxygen atoms, respectively. These features are known to enhance the adsorption process onto metal surfaces, thereby increasing the potential inhibition efficiency. The molecule can adsorb through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal.
Table 2: Corrosion Inhibition Data for a Related 1,8-Naphthyridine Derivative
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|
*Based on 2,3-diphenyl-1,8-naphthyridine.
Utility in Supramolecular Chemistry
The unique structural and electronic properties of the 1,8-naphthyridine core make it a "privileged scaffold" in the field of supramolecular chemistry. The presence of two nitrogen atoms within the bicyclic aromatic system provides defined hydrogen-bonding acceptor sites, which is a foundational principle in the design of molecules that can selectively bind to other molecules. The specific subject of this article, this compound, incorporates additional functional groups—a methoxy and an amine group—that further enhance its utility in this domain.
Design of Synthetic Receptors and Binding Units
The 1,8-naphthyridine framework is frequently employed as a fundamental building block for the construction of synthetic receptors. The amine group at the 3-position of this compound can act as a hydrogen bond donor, while the nitrogen atoms at positions 1 and 8 serve as hydrogen bond acceptors. This arrangement of donor and acceptor sites allows for the creation of specific binding pockets for guest molecules.
Research has shown that receptors incorporating the 1,8-naphthyridine unit can be highly effective. For instance, studies on receptors designed to bind biotin (B1667282) analogues have demonstrated that the hydrogen bonding capabilities of naphthyridine derivatives lead to potent and effective binding. mdpi.comnih.govresearchgate.net The structure of this compound, with its combination of hydrogen bond donors (the -NH2 group) and acceptors (the ring nitrogens), makes it a well-suited component for creating conformationally preorganized clefts capable of selective molecular encapsulation. The methoxy group at the 2-position further influences the molecule's electronic properties and solubility, which are critical parameters in receptor design.
Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, such as hydrogen bonding, hydrophobic forces, and van der Waals forces. The 1,8-naphthyridine skeleton is an exemplary model for studying these phenomena due to its rigid structure and defined hydrogen-bonding patterns.
Detailed studies have been conducted on naphthyridine-based hosts to understand their recognition of biological molecules like biotin. mdpi.comresearchgate.net In this research, techniques such as 1H-NMR titration were used to determine the association constants (Kb) between the host and guest molecules. mdpi.comnih.govresearchgate.net The results confirmed that hydrogen bond interactions are the primary driving force for the complexation, leading to the formation of stable host-guest assemblies. mdpi.comresearchgate.net The structure of this compound is ideally configured to participate in such recognition events. Its amine group can form directed hydrogen bonds with electron-rich sites on a guest molecule, while its ring nitrogens can interact with hydrogen bond donors, facilitating highly specific molecular recognition.
Agrochemical Research Applications
The 1,8-naphthyridine scaffold is known to be a versatile core in the development of biologically active compounds, including those with applications in agriculture. researchgate.netnih.gov Derivatives of this structure have been investigated for various agrochemical uses, leveraging their ability to interact with biological targets in pests and plants.
Herbicide Safeners
Herbicide safeners are chemical agents used in agriculture to protect crops from injury caused by herbicides without diminishing the herbicide's effectiveness against target weeds. mdpi.comdoaj.org The mechanism of action for most safeners involves the induction of genes in the crop plant that encode for detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. doaj.orgbcpc.org These enzymes rapidly metabolize the herbicide into non-phytotoxic forms.
Prominent examples of commercial safeners include 1,8-naphthalic anhydride, dichlormid, and benoxacor. mdpi.com While the 1,8-naphthyridine scaffold is a known "pharmacophore" in many biologically active molecules, its specific application as a herbicide safener is not extensively documented in the reviewed scientific literature. The research focus for this particular heterocyclic system has been directed more towards its inherent pesticidal properties rather than a protective role in crops.
Fungicidal Agents
Research into the antimicrobial properties of 1,8-naphthyridine derivatives has shown significant potential, including activity against pathogenic fungi. A review of the antimicrobial activity of this class of compounds highlights several studies where derivatives have demonstrated notable fungicidal effects. nih.gov
Specifically, a study on 2-methoxy-3-aryl-1,8-naphthyridines, which are structurally analogous to the subject compound, evaluated their activity against fungi such as Candida albicans. nih.gov Other research has identified different 1,8-naphthyridine derivatives as being active against a range of plant-pathogenic and opportunistic fungi. nih.gov For example, certain urea (B33335) and thiazol-2-amine derivatives of 1,8-naphthyridine have shown efficacy against fungal strains like Alternaria alternata, Fusarium oxysporum, Curvularia lunata, and Aspergillus niger. nih.gov This body of research indicates that the 2-methoxy-1,8-naphthyridine (B92352) framework is a promising lead structure for the development of new fungicidal agents.
Fungicidal Activity of Selected 1,8-Naphthyridine Derivatives
| Compound Type | Target Fungi | Reference |
|---|---|---|
| 3-(2-methyl-1,8-naphthyridin-3-yl) ureas | Alternaria alternata, F. oxysporum, Curvularia lunata | nih.gov |
| Hydrazono & Azo derivatives of 1,8-naphthyridine | Aspergillus niger, Candida albicans | nih.gov |
| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives | A. niger, C. albicans | nih.gov |
| 2-methoxy-3-aryl-1,8-naphthyridines | C. albicans, Malassezia pachydermatis | nih.gov |
Insecticidal and Nematicidal Properties
The 1,8-naphthyridine scaffold has been successfully utilized as a core structure for the development of novel insecticides. nih.gov In one notable study, researchers synthesized a series of new 1,8-naphthyridine derivatives by combining the naphthyridine structure with key features of neonicotinoid insecticides. Several of the resulting compounds demonstrated excellent insecticidal activity against the cowpea aphid (Aphis craccivora), with LC50 values in the low micromolar range. The results strongly suggest that the 1,8-naphthyridine ring system can serve as an effective scaffold for new insecticidal molecules. researchgate.net While the insecticidal properties of this class are documented, its application as a nematicidal agent is not as prominently reported in the scientific literature.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of 1,8-naphthyridine (B1210474) derivatives has been an area of active research, with various methods being developed to improve efficiency and yield. kthmcollege.ac.in A recent advancement in this area is the use of green chemistry principles, such as the use of water as a solvent and catalysis by simple inorganic compounds like lithium hydroxide (B78521), to produce 2,3-disubstituted 1,8-naphthyridines. kthmcollege.ac.in For instance, the reaction of 2-aminonicotinaldehyde with arylacetonitriles can lead to the formation of the 1,8-naphthyridine core. researchgate.net
One established route to derivatives of 2-Methoxy-1,8-naphthyridin-3-amine involves the synthesis of 2-chloro-3-aryl-1,8-naphthyridines, which are then treated with sodium methoxide (B1231860). researchgate.net This nucleophilic substitution reaction replaces the chlorine atom at the 2-position with a methoxy (B1213986) group. The synthesis of the chloro-intermediate itself can be achieved from 2-hydroxy-3-aryl-1,8-naphthyridines. researchgate.net
Future research in this area will likely focus on the development of one-pot syntheses and the use of more environmentally friendly catalysts and reaction conditions to produce this compound and its analogs with higher atom economy and reduced waste.
Exploration of Untapped Reactivity Profiles
The reactivity of the 1,8-naphthyridine core is rich and offers many possibilities for functionalization. The nitrogen atoms in the ring can undergo N-alkylation, and the aromatic rings can be subjected to electrophilic and nucleophilic substitution reactions. nih.gov The amino group at the 3-position of this compound is a key site for further chemical modifications.
For example, this amino group can be acylated to form amides, as demonstrated in the synthesis of novel 2-methoxy-1,8-naphthyridine-3-carboxamides which have been investigated as 5-HT3 receptor antagonists. nih.gov The synthesis of these carboxamides starts from nicotinamide (B372718) and proceeds through a multi-step process to yield the final products. nih.gov
Future work could explore the diazotization of the amino group to introduce a wider range of functional groups at the 3-position. Furthermore, the reactivity of the methoxy group at the 2-position could be explored, for instance, through ether cleavage to yield the corresponding 2-hydroxy derivative, which could then be further functionalized.
Advanced Computational Studies for Rational Design
Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. Molecular docking studies have been employed to understand the binding interactions of 2-methoxy-3-aryl-1,8-naphthyridines with biological targets. researchgate.net These studies help in predicting the binding affinity and orientation of the molecules within the active site of a receptor, which is essential for designing more potent compounds. researchgate.net
In the context of this compound derivatives, computational tools can be used to predict their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as their potential toxicity. This in silico screening can help in prioritizing the synthesis of compounds with a higher probability of success in experimental testing.
Future computational studies could focus on:
Quantum mechanical calculations to better understand the electronic properties and reactivity of the molecule.
Molecular dynamics simulations to study the conformational flexibility and interactions with biological macromolecules in a more dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of a series of compounds with their biological activity.
Integration into Complex Chemical Architectures and Nanosystems
The 1,8-naphthyridine scaffold can serve as a building block for the construction of more complex chemical architectures. Its ability to act as a ligand for metal ions has been recognized, and this property can be exploited to create coordination polymers and metal-organic frameworks (MOFs). kthmcollege.ac.in These materials have potential applications in catalysis, gas storage, and sensing.
The integration of this compound into larger molecular systems could lead to the development of novel materials with unique photophysical or electronic properties. For instance, its incorporation into conjugated polymers could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the functional groups on the molecule could be used to attach it to the surface of nanoparticles, creating functionalized nanosystems for targeted drug delivery or bioimaging applications.
Discovery of New Non-Prohibited Applications
Derivatives of 1,8-naphthyridine have been investigated for a wide range of biological activities, including antimicrobial and antidepressant effects. researchgate.netnih.gov Specifically, certain 2-methoxy-3-aryl-1,8-naphthyridines have shown promising antimicrobial activity against various bacterial strains. researchgate.netmdpi.com Additionally, 2-methoxy-1,8-naphthyridine-3-carboxamides have been evaluated as potential antidepressants due to their 5-HT3 receptor antagonism. nih.gov
The core structure of this compound provides a versatile platform for the development of new compounds with a variety of non-prohibited applications. Future research could focus on exploring its potential in other therapeutic areas, such as antiviral, anti-inflammatory, or anticancer agents. The diverse biological activities reported for the broader 1,8-naphthyridine class of compounds suggest that this is a promising avenue for investigation. rsc.orgnih.gov
Beyond medicinal chemistry, the unique photophysical properties of the 1,8-naphthyridine core could be harnessed for applications in materials science, such as in the development of new fluorescent probes or sensors. kthmcollege.ac.in
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-1,8-naphthyridin-3-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via microwave-assisted methods (e.g., reacting methyl aryl ketones with intermediates under controlled conditions) or traditional condensation reactions using reagents like sodium ethoxide in alcohol solvents. Optimization includes temperature control (25–30°C), solvent selection (n-butanol for crystallization), and real-time monitoring via thin-layer chromatography (TLC) . Yield improvements (up to 82%) are achieved by adjusting stoichiometry and reaction duration.
Q. How should researchers safely handle this compound given its toxicity profile?
- Methodological Answer : Adhere to GHS hazard classifications (H302, H312, H332). Use personal protective equipment (PPE): nitrile gloves, lab coats, and NIOSH/EN 166-compliant eye protection. Work in a fume hood to avoid inhalation of dust/aerosols. Store in dry, room-temperature environments away from incompatible materials. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical consultation .
Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- IR spectroscopy to verify functional groups (e.g., methoxy and amine stretches).
- TLC with solvent systems like CCl₄:MeOH (4:1) to monitor reaction progress.
- HPLC-MS/MS for high-sensitivity purity assessment and quantification of degradation products .
Advanced Research Questions
Q. How can computational tools enhance the design of this compound derivatives for targeted biological activity?
- Methodological Answer : Use in silico platforms (e.g., molecular docking, PASS analysis) to predict binding affinities to therapeutic targets (e.g., kinases, DNA topoisomerases). ADMET prediction tools (e.g., SwissADME) optimize solubility and bioavailability by modifying substituents. For example, adding electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability .
Q. What strategies resolve contradictions in reported biological data, such as variable cytotoxicity across cell lines?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination in MCF7 cells) under standardized conditions (e.g., 48-hour exposure, MTT viability assays). Validate mechanisms via complementary techniques:
- Flow cytometry to assess apoptosis/necrosis.
- Western blotting to quantify protein targets (e.g., caspase-3).
- Compare results with structural analogs to isolate structure-activity relationships (SAR) .
Q. How does the stability of this compound vary under different experimental conditions, and how can decomposition be minimized?
- Methodological Answer : Stability is pH- and solvent-dependent. In aqueous solutions, avoid prolonged exposure to light or temperatures >40°C. Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation. Monitor degradation via HPLC-MS/MS; common byproducts include naphthyridine oxides (from autoxidation) or demethylated analogs. Stabilize with antioxidants (e.g., BHT) in storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
